3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide
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Overview
Description
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyano group, and an oxolan-3-yl moiety
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.
Introduction of the Cyano Group: The bromophenyl intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Formation of the Oxolan-3-yl Moiety: The cyano-containing intermediate is further reacted with an oxolan-3-yl derivative to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors or enzymes, while the cyano group can participate in hydrogen bonding or other interactions with biological molecules. The oxolan-3-yl moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide can be compared with similar compounds such as:
3-(4-Chlorophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-(4-Fluorophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
3-(4-Methylphenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide: The presence of a methyl group can alter its steric and electronic properties, impacting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-[cyano(oxolan-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-13-4-1-11(2-5-13)3-6-15(19)18-14(9-17)12-7-8-20-10-12/h1-2,4-5,12,14H,3,6-8,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCMALVRLRCQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)CCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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